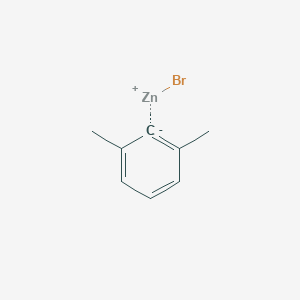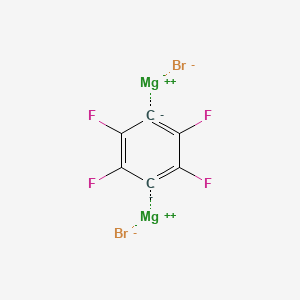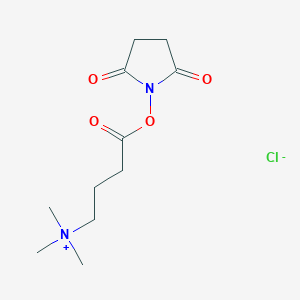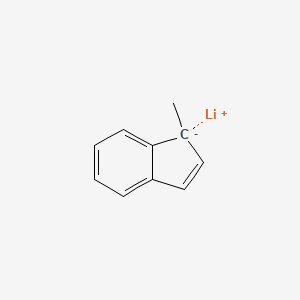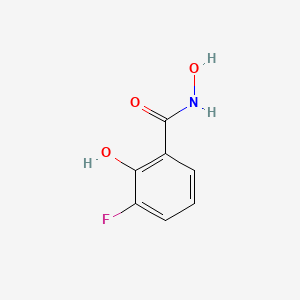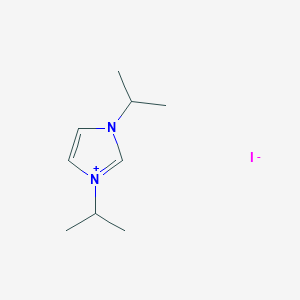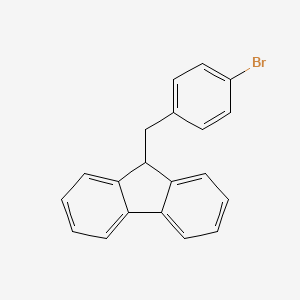
9-(4-Bromobenzyl)fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Bromobenzyl)fluorene, also known as 9-Bromofluorene, is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of 80-81°C. 9-Bromofluorene is a member of the fluorene family, which is a group of compounds that are used in organic synthesis and as pharmaceutical intermediates. 9-Bromofluorene has a variety of properties that make it useful in a number of scientific research applications.
作用機序
The mechanism of action of 9-(4-Bromobenzyl)fluoreneene is not well understood. However, it is believed that the compound interacts with biomolecules, such as proteins, nucleic acids, and lipids, and that this interaction is responsible for its various biological effects.
Biochemical and Physiological Effects
9-(4-Bromobenzyl)fluoreneene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, to inhibit the activity of certain enzymes, and to modulate the activity of certain genes. Additionally, 9-(4-Bromobenzyl)fluoreneene has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and to be cytotoxic to certain cancer cells.
実験室実験の利点と制限
9-(4-Bromobenzyl)fluoreneene has a number of advantages and limitations for lab experiments. One of the major advantages of 9-(4-Bromobenzyl)fluoreneene is that it is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. The major limitation of 9-(4-Bromobenzyl)fluoreneene is that it is not very stable in the presence of light and air, and it is not very soluble in water.
将来の方向性
There are a number of potential future directions for research on 9-(4-Bromobenzyl)fluoreneene. One potential direction is to explore the potential of 9-(4-Bromobenzyl)fluoreneene as a drug delivery system. Additionally, further research could be conducted on the mechanisms of action of 9-(4-Bromobenzyl)fluoreneene, and on the potential applications of 9-(4-Bromobenzyl)fluoreneene in the synthesis of other compounds. Furthermore, studies could be conducted to explore the potential of 9-(4-Bromobenzyl)fluoreneene as a fluorescent probe for the detection of biomolecules. Finally, further research could be conducted to explore the potential of 9-(4-Bromobenzyl)fluoreneene as an organic light-emitting diode.
合成法
9-(4-Bromobenzyl)fluoreneene can be synthesized by the reaction of 4-bromobenzyl bromide with fluorene. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration. Other methods for the synthesis of 9-(4-Bromobenzyl)fluoreneene include the reaction of 4-bromobenzyl bromide with 9-fluorenone, the reaction of 4-bromobenzaldehyde with fluorene, and the reaction of 4-bromobenzyl alcohol with fluorene.
科学的研究の応用
9-(4-Bromobenzyl)fluoreneene has been used in a variety of scientific research applications, including as a fluorescent dye for imaging and labeling, as a reagent for the synthesis of other compounds, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Additionally, 9-(4-Bromobenzyl)fluoreneene has been used in the synthesis of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
9-[(4-bromophenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBMMIJPNSDLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

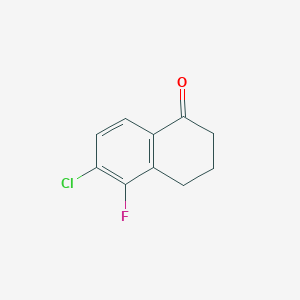



![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
